molecular formula C8H8Cl2O B1344624 4,5-Dichloro-2-ethylphenol CAS No. 52016-71-4

4,5-Dichloro-2-ethylphenol

Cat. No.: B1344624
CAS No.: 52016-71-4
M. Wt: 191.05 g/mol
InChI Key: QPSSTGPNGAUKKV-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-ethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of phenol, characterized by the presence of two chlorine atoms and an ethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-ethylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4,5-dichlorophenol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-ethylphenol. This process is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler phenolic compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like ammonia or thiols are used in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Dechlorinated phenolic compounds.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4,5-Dichloro-2-ethylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound’s antimicrobial properties make it valuable in studies related to bacterial and fungal inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-ethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial activity is primarily due to the presence of the hydroxyl and chlorine groups, which enhance its ability to penetrate and disrupt microbial cells .

Comparison with Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the ethyl group.

    4-Chloro-2-ethylphenol: Contains only one chlorine atom.

    2,6-Dichloro-4-ethylphenol: Differently substituted but shares the dichloro and ethyl groups.

Uniqueness: 4,5-Dichloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the ethyl group at specific positions on the benzene ring enhances its reactivity and antimicrobial efficacy compared to other similar compounds .

Properties

IUPAC Name

4,5-dichloro-2-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSSTGPNGAUKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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